4-Chloro-1-ethyl-2-iodobenzene

cross-coupling oxidative addition palladium catalysis

4-Chloro-1-ethyl-2-iodobenzene (CAS 774608-40-1) is an ortho‑iodo, ortho‑ethyl, para‑chloro substituted monocyclic aromatic building block with molecular formula C₈H₈ClI and molecular weight 266.51 g·mol⁻¹. Its predicted density is 1.7 ± 0.1 g·cm⁻³, boiling point 258.3 ± 20.0 °C at 760 mmHg, and flash point 110.0 ± 21.8 °C.

Molecular Formula C8H8ClI
Molecular Weight 266.50 g/mol
Cat. No. B8468950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-ethyl-2-iodobenzene
Molecular FormulaC8H8ClI
Molecular Weight266.50 g/mol
Structural Identifiers
SMILESCCC1=C(C=C(C=C1)Cl)I
InChIInChI=1S/C8H8ClI/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2H2,1H3
InChIKeyLQNNJVRJHRFWIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1-ethyl-2-iodobenzene (CAS 774608-40-1): Procurement-Ready Physicochemical and Reactivity Baseline


4-Chloro-1-ethyl-2-iodobenzene (CAS 774608-40-1) is an ortho‑iodo, ortho‑ethyl, para‑chloro substituted monocyclic aromatic building block with molecular formula C₈H₈ClI and molecular weight 266.51 g·mol⁻¹ . Its predicted density is 1.7 ± 0.1 g·cm⁻³, boiling point 258.3 ± 20.0 °C at 760 mmHg, and flash point 110.0 ± 21.8 °C . The computed LogP is 3.507 . Commercially, it is available in research quantities with a standard purity of 95 % (Sigma‑Aldrich/Enamine) and up to 98 % from specialty suppliers , supported by batch‑specific QC documentation (NMR, HPLC, GC).

Why 4-Chloro-1-ethyl-2-iodobenzene Cannot Be Replaced by In‑Class Halobenzenes: The Ortho‑Iodo/Ortho‑Ethyl Differentiation


Generic substitution of 4-chloro-1-ethyl-2-iodobenzene by its bromo analog (4-bromo-1-chloro-2-ethylbenzene, CAS 289039-22-1) or its regioisomer (2-chloro-1-ethyl-4-iodobenzene, CAS 1369923-71-6) fails because the ortho‑iodo substituent is kinetically indispensable. Oxidative addition of aryl iodides to Pd⁰ is inherently faster than that of aryl bromides; in ortho‑substituted systems this rate advantage is preserved—ortho‑substituted aryl iodides remain more reactive than ortho‑substituted aryl bromides [1]. Replacing iodine with bromine therefore depresses cross‑coupling efficiency, while moving the iodine to the para position (regioisomer) alters the steric and electronic landscape at the reactive site, changing reaction rates and selectivity profiles [2]. The unique ortho‑iodo/ortho‑ethyl configuration is thus not interchangeable with any single‑point variant.

Quantitative Differentiation Evidence for 4-Chloro-1-ethyl-2-iodobenzene vs. Closest Analogs


Ortho‑Iodo vs. Ortho‑Bromo Cross‑Coupling Reactivity: Kinetic Rate Advantage Retained Despite Steric Hindrance

The ortho‑iodo substituent in 4-chloro-1-ethyl-2-iodobenzene confers higher Pd⁰ oxidative addition rates than the corresponding bromo analog (4-bromo-1-chloro-2-ethylbenzene, CAS 289039-22-1). Kinetic studies on model ortho‑substituted aryl halides (o‑ZCH₂–C₆H₄–X; X = I, Br) demonstrate that ortho‑substituted aryl iodides remain more reactive than ortho‑substituted aryl bromides for both PPh₃ and dppp ligands; the decelerating steric effect of ortho substituents is less pronounced for bromides, yet iodides still surpass them in absolute rate [1]. This trend is reinforced by the general reactivity order I > OTf > Br >> Cl observed across Pd‑catalyzed couplings (Sonogashira, Suzuki, Heck) [2].

cross-coupling oxidative addition palladium catalysis

Predicted Boiling Point Elevation vs. Bromo Analog: Distillation‑Relevant Physical Property Differentiation

The boiling point of 4-chloro-1-ethyl-2-iodobenzene is predicted at 258.3 ± 20.0 °C (760 mmHg) , substantially higher than that of its bromo analog 4-bromo-1-chloro-2-ethylbenzene (CAS 289039-22-1) at 235.1 °C (760 mmHg) . This 23 °C elevation reflects stronger intermolecular interactions due to the larger, more polarizable iodine atom. The flash point of the iodo compound (110.0 ± 21.8 °C) is also lower than that of the bromo derivative (116.2 °C) , indicating a difference in flammability hazard classification.

physicochemical property boiling point purification

Predicted LogP Shift vs. Bromo Analog: Polarity‑Dependent Chromatographic and Partitioning Behaviour

The computed LogP of 4-chloro-1-ethyl-2-iodobenzene is 3.507 , whereas the bromo analog 4-bromo-1-chloro-2-ethylbenzene has a higher LogP of 3.665 . The ~0.16 log unit lower value for the iodo compound indicates slightly greater polarity, which translates to earlier elution on reversed‑phase HPLC and altered liquid‑liquid extraction behaviour compared to the bromo congener.

LogP chromatography partition coefficient

Predicted Density Difference vs. Regioisomer: Handling and Formulation Relevance

The predicted density of 4-chloro-1-ethyl-2-iodobenzene is 1.7 ± 0.1 g·cm⁻³ , whereas the regioisomer 2-chloro-1-ethyl-4-iodobenzene (CAS 1369923-71-6) has a predicted density of 1.705 ± 0.06 g·cm⁻³ . Although the difference is small (~0.005 g·cm⁻³), the boiling points diverge more significantly: 258.3 °C for the 2‑iodo‑4‑chloro isomer vs. 241.7 °C for the 4‑iodo‑2‑chloro isomer , a ΔTb of ~17 °C that reflects the different positional influence of the ethyl group on intermolecular forces.

density regioisomer formulation

Purity Tier Availability: 98 % Standard Purity with Full Batch QC Documentation

4-Chloro-1-ethyl-2-iodobenzene is offered at 98 % standard purity by Bidepharm, with batch‑specific QC including NMR, HPLC, and GC , exceeding the 95 % minimum specification typical of the Sigma‑Aldrich/Enamine listing . In contrast, the bromo analog 4-bromo-1-chloro-2-ethylbenzene is commonly supplied at 95 % purity , and the regioisomer 2-chloro-1-ethyl-4-iodobenzene lacks widespread high‑purity commercial listings with documented multi‑method QC. The availability of pre‑qualified 98 % material reduces the need for in‑house re‑purification before use in sensitive catalytic or medicinal chemistry applications.

purity quality control procurement

Optimal Application Scenarios for 4-Chloro-1-ethyl-2-iodobenzene Based on Quantitative Differentiation


Selective Ortho‑Iodo Cross‑Coupling in the Presence of Aryl Chlorides

The ortho‑iodo substituent enables chemoselective Sonogashira, Suzuki, or Heck coupling in the presence of the para‑chloro group, which remains essentially inert under standard Pd‑catalyzed conditions (reactivity order I > Br > Cl). This allows sequential functionalization strategies where the iodo site is elaborated first, leaving the chloro handle for a subsequent, more forcing coupling or nucleophilic aromatic substitution. The kinetic advantage of iodide over bromide ensures that competing de‑halogenation of the chloro substituent is negligible [1].

Synthesis of ortho,ortho'‑Disubstituted Biaryls with Defined Steric Bulk

The ortho‑ethyl group adjacent to the iodo reaction centre creates a sterically congested environment that, upon cross‑coupling, generates ortho,ortho'‑disubstituted biaryl products. Such motifs are prevalent in atropisomeric ligands (e.g., BINAP analogues) and hindered drug candidates. The ethyl group is large enough to induce significant rotational restriction but small enough to permit reasonable coupling yields, a balance that the methyl (less hindered) or isopropyl (too hindered) analogs may not achieve [2]. The iodine leaving group mitigates the steric penalty during oxidative addition compared to bromine, as demonstrated by the kinetic studies on ortho‑substituted aryl halides [3].

Medicinal Chemistry Library Synthesis Requiring Orthogonal Halogen Handles

The I/Cl orthogonal pair in 4-chloro-1-ethyl-2-iodobenzene enables diversity‑oriented synthesis: the iodo position can be diversified via Pd‑catalyzed cross‑coupling, while the chloro substituent can later undergo nucleophilic aromatic substitution, Buchwald–Hartwig amination with advanced ligand systems, or borylation for a second coupling step. This orthogonal reactivity is the primary rationale for selecting this compound over the dibromo or dichloro analogs, which lack the same chemoselectivity window. The 98 % purity grade with documented QC supports reproducible library generation with minimal impurity carry‑over.

Process Chemistry Scale‑Up Feasibility Studies

The predicted boiling point (258 °C) and flash point (110 °C) differentiate this compound from its lower‑boiling bromo analog (235 °C). Process chemists evaluating distillation‑based purification or solvent swap protocols can use these predicted values to design unit operations. The availability of 98 % purity material with full QC documentation further reduces the risk of unidentified impurities complicating scale‑up, a factor that is often underappreciated when selecting between halogenated aromatic building blocks.

Technical Documentation Hub

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19 linked technical documents
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